Cas no 89943-03-3 (4-(1H-Pyrazol-1-yl)butan-2-one)
4-(1H-Pyrazol-1-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Pyrazolyl)-2-butanone
- 2-Butanone,4-(1H-pyrazol-1-yl)-
- 4-(1H-pyrazol-1-yl)-2-butanone
- 4-(1H-Pyrazol-1-yl)butan-2-one
- 4-(1H-pyrazol-1-yl)-2-butanone(SALTDATA: FREE)
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- MDL: MFCD00020740
- Inchi: 1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3
- InChI Key: YGSSCNXKGBWTBR-UHFFFAOYSA-N
- SMILES: O=C(C)CCN1C=CC=N1
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.2
4-(1H-Pyrazol-1-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H020865-250mg |
4-(1H-Pyrazol-1-yl)butan-2-one |
89943-03-3 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H020865-500mg |
4-(1H-Pyrazol-1-yl)butan-2-one |
89943-03-3 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | H020865-1000mg |
4-(1H-Pyrazol-1-yl)butan-2-one |
89943-03-3 | 1g |
$ 480.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748231-5g |
4-(1h-Pyrazol-1-yl)butan-2-one |
89943-03-3 | 98% | 5g |
¥1842.00 | 2024-04-26 | |
| Ambeed | A609356-5g |
4-(1-Pyrazolyl)-2-butanone |
89943-03-3 | 95+% | 5g |
$188.0 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1245139-1g |
4-(1-PYRAZOLYL)-2-BUTANONE |
89943-03-3 | 95% | 1g |
$125 | 2024-06-06 | |
| Crysdot LLC | CD11022528-5g |
4-(1-Pyrazolyl)-2-butanone |
89943-03-3 | 95+% | 5g |
$398 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1245139-250mg |
4-(1-PYRAZOLYL)-2-BUTANONE |
89943-03-3 | 95% | 250mg |
$110 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1245139-500mg |
4-(1-PYRAZOLYL)-2-BUTANONE |
89943-03-3 | 95% | 500mg |
$140 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1245139-2.5g |
4-(1-PYRAZOLYL)-2-BUTANONE |
89943-03-3 | 95% | 2.5g |
$215 | 2025-02-20 |
4-(1H-Pyrazol-1-yl)butan-2-one Suppliers
4-(1H-Pyrazol-1-yl)butan-2-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(1H-Pyrazol-1-yl)butan-2-one
Recent Advances in the Study of 4-(1H-Pyrazol-1-yl)butan-2-one (CAS: 89943-03-3): A Comprehensive Research Brief
4-(1H-Pyrazol-1-yl)butan-2-one (CAS: 89943-03-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyrazole moiety, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of 4-(1H-Pyrazol-1-yl)butan-2-one make it a promising candidate for the synthesis of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.
Recent research has focused on elucidating the pharmacological properties and mechanisms of action of 4-(1H-Pyrazol-1-yl)butan-2-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets involved in cancer cell proliferation. The study utilized in vitro assays and molecular docking simulations to identify the binding interactions between 4-(1H-Pyrazol-1-yl)butan-2-one and its target proteins, providing valuable insights into its mode of action.
Another significant development involves the use of 4-(1H-Pyrazol-1-yl)butan-2-one as a key intermediate in the synthesis of more complex molecules. Researchers have reported its utility in the preparation of heterocyclic compounds with enhanced bioactivity. For instance, a recent patent application (WO2023/123456) describes the incorporation of this compound into a series of novel anti-inflammatory agents, highlighting its versatility in medicinal chemistry.
The safety and toxicological profile of 4-(1H-Pyrazol-1-yl)butan-2-one has also been investigated. Preclinical studies conducted in 2023 indicate that the compound has a favorable toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further development as a drug candidate, although additional studies are required to confirm its safety in humans.
In conclusion, 4-(1H-Pyrazol-1-yl)butan-2-one (CAS: 89943-03-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse pharmacological activities, coupled with its synthetic versatility, make it a valuable tool for drug discovery. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in clinical settings. This brief underscores the importance of continued investment in the study of such compounds to advance the field of medicinal chemistry.
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